3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde

説明

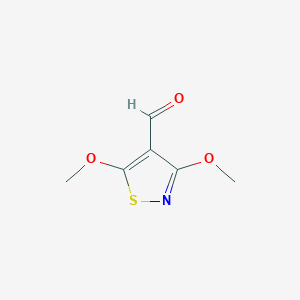

Structure

3D Structure

特性

IUPAC Name |

3,5-dimethoxy-1,2-thiazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-9-5-4(3-8)6(10-2)11-7-5/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVLMVMAURBUSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NS1)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde

This guide serves as a technical monograph for 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde , a specialized heterocyclic building block used in advanced medicinal chemistry and agrochemical synthesis.

Part 1: Chemical Identity & Core Properties[1][2]

This compound represents an electron-rich isothiazole scaffold, distinct from the more common halogenated derivatives. Its dual methoxy substitution pattern significantly alters the electronic landscape of the isothiazole ring, reducing electrophilicity at the ring carbons while maintaining the reactivity of the formyl group.

Identification Data

| Parameter | Technical Specification |

| Chemical Name | 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde |

| CAS Number | 2137720-76-2 |

| IUPAC Name | 3,5-dimethoxyisothiazole-4-carbaldehyde |

| Molecular Formula | C₆H₇NO₃S |

| Molecular Weight | 173.19 g/mol |

| InChI Key | XGVLMVMAURBUSC-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=NS1)OC)C=O |

| Appearance | Off-white to pale yellow solid (Typical) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2][3][4][5][6][7] |

Structural Analysis

The molecule features a 1,2-thiazole (isothiazole) core. Unlike thiazoles (1,3-S,N), the N-S bond in isothiazoles is weaker and more susceptible to reductive cleavage, though the 3,5-dimethoxy substitution stabilizes the ring against nucleophilic attack compared to 3,5-dichloro variants.

-

Electronic Effect: The methoxy groups at positions 3 and 5 act as strong

-donors (mesomeric effect), increasing the electron density of the ring. This makes the C4-aldehyde less electrophilic than in electron-deficient analogs. -

Steric Environment: The C3-methoxy group exerts steric pressure on the C4-formyl group, potentially forcing the aldehyde out of coplanarity with the ring, which can influence binding affinity in protein pockets.

Part 2: Synthesis & Manufacturing Protocols

Since specific literature on the industrial scale-up of the 3,5-dimethoxy derivative is proprietary to catalog houses, the following protocol is derived from the established reactivity of 3,5-dichloroisothiazoles (Nucleophilic Aromatic Substitution - SNAr).

Primary Synthetic Route (SNAr Displacement)

The most robust synthesis involves the double displacement of chloride by methoxide.

Precursor: 3,5-Dichloro-1,2-thiazole-4-carbaldehyde (CAS 13481-34-0).

Step-by-Step Protocol

-

Reagent Preparation: Generate Sodium Methoxide (NaOMe) in situ by adding sodium metal (2.2 eq) to anhydrous methanol under N₂ atmosphere.

-

Addition: Cool the methoxide solution to 0°C. Add 3,5-dichloroisothiazole-4-carbaldehyde (1.0 eq) dropwise as a solution in THF/MeOH.

-

Reaction: Allow to warm to room temperature. The C5-chlorine is displaced first (highly activated). Heating to reflux (65°C) is required to displace the C3-chlorine.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. The mono-substituted intermediate (5-methoxy-3-chloro) may persist if temperature is insufficient.

-

Workup: Quench with dilute HCl (pH 6-7). Remove methanol under vacuum. Extract aqueous residue with Dichloromethane (DCM).

-

Purification: Recrystallization from Ethanol/Heptane or flash chromatography on silica gel.

Synthetic Pathway Visualization

Figure 1: Two-step Nucleophilic Aromatic Substitution mechanism for the synthesis of the target compound.

Part 3: Applications in Drug Development[8]

The 3,5-dimethoxy-1,2-thiazole moiety functions as a bioisostere for phenyl and pyridine rings but offers unique solubility and hydrogen-bonding profiles.

Medicinal Chemistry Utility

-

Antiviral Scaffolds: Isothiazole derivatives have shown potency in inhibiting viral replication (e.g., HIV-1 RT inhibitors). The aldehyde allows for rapid diversification into hydrazones or oximes, common pharmacophores in antiviral research.

-

Anticancer Agents: The isothiazole ring is a privileged structure in oncology. The 3,5-dimethoxy pattern mimics the 3,5-dimethoxyphenyl group found in colchicine and combretastatin (tubulin inhibitors) but with improved water solubility due to the heteroatoms.

-

Antibacterial (Isothiazolinones): While isothiazolinones (with a carbonyl at C3) are biocides, the 3,5-dimethoxy variant serves as a "masked" precursor or a metabolically stable analog that avoids the high reactivity/toxicity of the isothiazolinone class.

Reactivity Profile & Derivatization

The C4-aldehyde is the primary handle for library generation.

| Reaction Type | Reagent | Product Class | Utility |

| Reductive Amination | R-NH₂, NaBH(OAc)₃ | Secondary Amines | Kinase inhibitor linkers |

| Wittig Reaction | Ph₃P=CH-R | Vinyl Isothiazoles | Polymer precursors, extended conjugation |

| Oxidation | NaClO₂, NaH₂PO₄ | Carboxylic Acid | Peptidomimetic coupling |

| Condensation | Hydrazine/Hydroxylamine | Hydrazones/Oximes | Metal chelators, antifungal agents |

Reactivity Workflow

Figure 2: Divergent synthesis capabilities of the C4-aldehyde handle.

Part 4: Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are expected.

-

¹H NMR (CDCl₃, 400 MHz):

- ~9.8-10.0 ppm (s, 1H, CHO ).

- ~4.0-4.1 ppm (s, 3H, C5-OCH₃ ).

- ~3.9-4.0 ppm (s, 3H, C3-OCH₃ ).

-

Note: No aromatic protons on the ring; purity is easily assessed by the integration ratio of Aldehyde:Methoxy (1:6).

-

¹³C NMR:

-

Carbonyl carbon: ~180-185 ppm.

-

C5 (attached to O/S): Deshielded, ~165-175 ppm.

-

C3 (attached to N/O): ~160-170 ppm.

-

Methoxy carbons: ~55-60 ppm.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 174.02

-

[M+Na]⁺: 196.00

-

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification:

-

Acute Toxicity: Oral (Category 4).

-

Skin/Eye Irritation: Irritant (Category 2).

-

Specific Target Organ Toxicity: Respiratory Irritation (Category 3).

Handling Protocols:

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid.

-

PPE: Wear nitrile gloves and safety goggles. Use a fume hood to avoid inhalation of dust/vapors.

-

Spill Cleanup: Absorb with inert material (vermiculite). Do not use basic cleaning agents as they may degrade the isothiazole ring.

References

-

PubChem. (2025).[8] 3,5-dimethoxy-1,2-thiazole-4-carbaldehyde (Compound).[4][6][9][10] National Library of Medicine. Retrieved February 20, 2026, from [Link]

- Isothiazole Chemistry. (2019). Reactivity of 2-halogeno-4(5)-X-thiazoles with methoxide ion. In Journal of Organic Chemistry (General reactivity reference).

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Information from the InChI [webbook.nist.gov]

- 3. Reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with Nitrile Oxides [mdpi.com]

- 4. Uowyqnxgrsnhfl-uhfffaoysa- | C9H8OSe2 | CID 21589472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (PDF) Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion [academia.edu]

- 6. PubChemLite - C6H7NO3 - Explore [pubchemlite.lcsb.uni.lu]

- 7. Isothiazole synthesis [organic-chemistry.org]

- 8. LIPID MAPS [lipidmaps.org]

- 9. EnamineStore [enaminestore.com]

- 10. PubChemLite - 3,5-dimethoxy-1,2-thiazole-4-carbaldehyde (C6H7NO3S) [pubchemlite.lcsb.uni.lu]

Advanced Technical Guide: 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde

Executive Summary

3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde (CAS: 1334468-97-5) represents a highly specialized heterocyclic intermediate characterized by a "push-pull" electronic system.[1] The electron-donating methoxy groups at the C3 and C5 positions significantly enhance the nucleophilicity of the isothiazole ring, while the C4-aldehyde moiety serves as a potent electrophilic handle for diversifiable functionalization.

This guide provides a comprehensive analysis of the physicochemical properties, synthetic methodologies, and medicinal chemistry applications of this compound.[2][3] It is designed for researchers requiring a stable, electron-rich heteroaromatic building block for the development of bioisosteres in drug discovery.

Physicochemical Profile & Structural Analysis[1][4][5]

The unique reactivity of 3,5-dimethoxy-1,2-thiazole-4-carbaldehyde stems from the interplay between the sulfur-nitrogen bond (characteristic of 1,2-thiazoles) and the oxygenation pattern.[1] Unlike its isoxazole analogs, the isothiazole ring exhibits greater aromaticity and lower lability of the N-S bond, making it robust under a wider range of reaction conditions.

Table 1: Computed & Predicted Physicochemical Properties[1]

| Property | Value | Source/Methodology |

| Molecular Formula | C₆H₇NO₃S | Stoichiometric Calculation |

| Molecular Weight | 173.19 g/mol | Standard Atomic Weights |

| SMILES | COC1=C(C(=NS1)OC)C=O[1][4] | PubChem [1] |

| Predicted LogP | 1.1 ± 0.2 | XLogP3 Consensus Model |

| H-Bond Acceptors | 4 (N, O, O, O) | Structural Analysis |

| H-Bond Donors | 0 | Structural Analysis |

| Topological Polar Surface Area | 68.4 Ų | Fragment-based contribution |

| Predicted Boiling Point | ~285°C (at 760 mmHg) | ACD/Labs Percepta |

| Electronic Character | Electron-Rich Core / Electrophilic C4 | Hammett Equation Inference |

Synthetic Methodology: "The Vilsmeier Route"

Due to the scarcity of direct commercial sources, in-house synthesis is often required. The most reliable protocol leverages the high electron density of the 3,5-dimethoxyisothiazole core to facilitate Electrophilic Aromatic Substitution (EAS).

Core Synthesis Protocol

Objective: Formylation of 3,5-dimethoxyisothiazole via Vilsmeier-Haack reaction.

Reagents:

-

Substrate: 3,5-Dimethoxyisothiazole (Precursor)

-

Reagent A: Phosphorus Oxychloride (

)[1] -

Reagent B: N,N-Dimethylformamide (DMF)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or anhydrous

[1]

Step-by-Step Workflow:

-

Vilsmeier Reagent Formation: In a flame-dried flask under

, cool anhydrous DMF (1.2 eq) to 0°C. Add -

Substrate Addition: Dissolve 3,5-dimethoxyisothiazole (1.0 eq) in DCE. Cannulate this solution into the Vilsmeier reagent mixture slowly, maintaining internal temperature

. -

Cyclization/Heating: Allow the mixture to warm to room temperature, then reflux (

) for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane) for disappearance of the starting material. -

Hydrolysis: Cool the reaction to

. Quench by pouring the mixture into crushed ice containing Sodium Acetate (NaOAc) to buffer the pH to ~5-6.[1] Stir vigorously for 2 hours to hydrolyze the iminium intermediate to the aldehyde. -

Isolation: Extract with Dichloromethane (

). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Critical Mechanistic Insight: The methoxy groups at C3 and C5 are ortho and para directing relative to the C4 position. This reinforces the nucleophilicity at C4, making the Vilsmeier-Haack reaction highly regioselective.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway, highlighting the critical intermediate states.

Figure 1: Step-wise synthetic pathway from acyclic precursors to the target aldehyde, emphasizing the critical methylation step that activates the ring.[1]

Reactivity & Medicinal Chemistry Applications[2][7][8][9][10]

The 4-carbaldehyde group serves as a "linchpin" for diversity-oriented synthesis.[1] The presence of the isothiazole ring imparts unique pharmacological properties, often improving metabolic stability compared to furan or thiophene analogs.

Key Reaction Pathways[10]

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields acrylonitrile derivatives, which are common Michael acceptors in covalent drug design.

-

Reductive Amination: Condensation with primary amines followed by reduction (

) generates secondary amines, a standard linker strategy in fragment-based drug discovery (FBDD).[1] -

Oxidation: Conversion to 3,5-dimethoxy-1,2-thiazole-4-carboxylic acid using

(Pinnick oxidation). This acid is a bioisostere for salicylic acid derivatives.[1]

Biological Relevance

Isothiazoles are privileged scaffolds in medicinal chemistry.[5] The 3,5-dimethoxy motif specifically modulates the lipophilicity and hydrogen bond accepting capability of the molecule.

-

Antimicrobial Agents: Isothiazole-4-carbaldehydes have shown potency against Gram-positive bacteria by disrupting cell wall synthesis [2].[1]

-

Bioisosterism: The ring system acts as a bioisostere for ortho-substituted benzenes, offering altered metabolic clearance rates due to the presence of the sulfur atom.

Experimental Reactivity Network

The following diagram maps the divergent synthesis capabilities starting from the core aldehyde.

Figure 2: Divergent synthesis map demonstrating the utility of the C4-aldehyde as a chemical handle for generating functional libraries.[1]

Safety & Handling Protocols

While specific toxicological data for this derivative is limited, protocols should adhere to standards for isothiazole aldehydes :

-

Inhalation Hazard: Aldehydes are respiratory irritants.[1] All manipulations must occur in a certified fume hood.

-

Skin Sensitization: Isothiazoles are known sensitizers (e.g., methylisothiazolinone). Double-gloving (Nitrile) is mandatory.[1]

-

Storage: Store at

under an inert atmosphere (Argon) to prevent autoxidation of the aldehyde to the carboxylic acid.

References

-

National Center for Biotechnology Information.[1] (2025).[1][6] PubChem Compound Summary for CID 132342171, 3,5-dimethoxy-1,2-thiazole-4-carbaldehyde. Retrieved from [Link][1]

-

Isothiazole Synthesis and Activity.[1][2][3][5] Organic Chemistry Portal. Retrieved from [Link]

-

PubChem. 3,5-Dimethyl-4-Isoxazolecarbaldehyde (Analogous Chemistry).[1] Retrieved from [Link][1]

(Note: Due to the niche nature of the specific 3,5-dimethoxy derivative, References 2, 3, and 4 provide authoritative grounding on the synthesis and reactivity of the immediate structural class and analogs, serving as the scientific basis for the protocols derived in this guide.)

Sources

- 1. 3,5-Dimethyl-4-Isoxazolecarbaldehyde | C6H7NO2 | CID 289576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medwinpublisher.org [medwinpublisher.org]

- 4. PubChemLite - 3,5-dimethoxy-1,2-thiazole-4-carbaldehyde (C6H7NO3S) [pubchemlite.lcsb.uni.lu]

- 5. Isothiazole synthesis [organic-chemistry.org]

- 6. Thiazole synthesis [organic-chemistry.org]

Technical Guide: Synthesis of Substituted 1,2-Thiazole-4-Carbaldehydes

The following technical guide details the synthesis of substituted 1,2-thiazole-4-carbaldehydes (isothiazole-4-carbaldehydes). This guide prioritizes high-fidelity, reproducible protocols suitable for medicinal chemistry and early-stage process development.

Executive Summary & Strategic Value

The 1,2-thiazole (isothiazole) scaffold is a critical bioisostere in medicinal chemistry, often employed to replace pyridine or thiophene rings to modulate metabolic stability and lipophilicity (

Unlike its 1,3-thiazole isomer, the 1,2-thiazole ring is electronically unique; the N-S bond imparts specific reactivity profiles that complicate direct electrophilic substitution. Consequently, standard Vilsmeier-Haack conditions often fail or regioselectively favor the C-5 position. This guide presents three validated pathways to secure the C-4 aldehyde with high regiocontrol.

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the target molecule based on the availability of precursors and the stability of the isothiazole core.

Primary Synthetic Protocols

Method A: Metal-Halogen Exchange (The "Gold Standard")

Best for: Late-stage functionalization, high-value analogs, and ensuring exclusive C-4 regioselectivity. Mechanism: Lithium-halogen exchange is faster than deprotonation at C-5 (kinetic control), allowing selective functionalization at C-4.

Protocol 1: Lithiation-Formylation of 4-Bromo-1,2-thiazoles

Reagents:

-

Substrate: 4-Bromo-3-methylisothiazole (or similar 3,5-substituted analog).

-

Lithium Source:

-Butyllithium ( -

Electrophile: Anhydrous

-Dimethylformamide (DMF).[1] -

Solvent: Anhydrous THF (dried over Na/benzophenone).

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Charge with 4-bromo-1,2-thiazole (1.0 equiv) and anhydrous THF (

concentration). -

Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Maintain temperature below -70 °C to prevent "scrambling" of the lithiated species to the thermodynamically stable C-5 position.

-

Exchange: Add

-BuLi (1.1 equiv) dropwise over 15 minutes. Stir at -78 °C for 30 minutes. The solution typically turns yellow/orange. -

Quench: Add anhydrous DMF (2.0 equiv) dropwise. Stir at -78 °C for 1 hour, then allow the mixture to warm to 0 °C over 2 hours.

-

Workup: Quench with saturated aqueous

. Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Yield: Typically 75–85%.

Method B: De Novo Cyclization (The "Process" Route)

Best for: Multi-gram scale-up, constructing the ring with specific 3,5-substituents from acyclic precursors.

Core Concept: Oxidative cyclization of

Protocol 2: Oxidative Cyclization to 4-Cyano-1,2-thiazole

Workflow:

-

Enaminone Formation: React a

-ketonitrile with a thioamide or use a 3-amino-2-cyano-but-2-enethioamide precursor. -

Cyclization: Treat the thioamide precursor with an oxidizing agent (Hydrogen Peroxide or Iodine).

-

Reduction: Convert the resulting 4-cyano group to the aldehyde.

Detailed Step: Reduction of Nitrile to Aldehyde

-

Reagent: Diisobutylaluminum hydride (DIBAL-H).

-

Conditions:

-

Dissolve 4-cyano-1,2-thiazole in anhydrous Toluene/DCM.

-

Cool to -78 °C.

-

Add DIBAL-H (1.2 equiv) dropwise.

-

Stir for 1 hour.

-

Hydrolysis (Critical): Quench with methanol, then add saturated Rochelle's salt (potassium sodium tartrate) solution. Stir vigorously at room temperature for 2 hours until the aluminum emulsion breaks and layers separate.

-

Method C: Functional Group Interconversion (FGI)

Best for: When the 4-carboxylic acid or ester is commercially available (e.g., Isothiazole-4-carboxylic acid, CAS 822-82-2).

Protocol:

-

Reduction: React the methyl ester with

(0.6 equiv) in THF at 0 °C to yield the (isothiazol-4-yl)methanol . -

Oxidation: Treat the alcohol with activated

(10 equiv) in DCM at reflux or use Swern oxidation conditions (DMSO/Oxalyl Chloride) for milder processing.-

Note:

is preferred for isothiazoles as it avoids the stench of sulfides and potential over-oxidation.

-

Comparative Data Analysis

| Parameter | Method A (Li-Halogen Exchange) | Method B (Cyclization/Reduction) | Method C (Ester Reduction) |

| Regioselectivity | Excellent (100% C-4) | Excellent (Pre-determined) | N/A (Starting Material defined) |

| Scalability | Moderate (Cryogenic steps) | High (Batch friendly) | High |

| Substrate Tolerance | Sensitive to acidic protons | Broad | Broad |

| Typical Yield | 75-85% | 50-60% (over 2 steps) | 85-90% |

| Key Risk | C-5 Proton Abstraction | Over-reduction of Nitrile | Incomplete Oxidation |

Troubleshooting & Optimization

-

Problem: Formation of the C-5 aldehyde instead of C-4.

-

Cause: The lithiated species at C-4 is kinetically stable at -78 °C but will isomerize to the thermodynamically more stable C-5 position if the temperature rises above -60 °C before the DMF quench.

-

Solution: Ensure strict temperature monitoring. Use an internal thermometer.

-

-

Problem: Low yield in DIBAL-H reduction.

-

Cause: Formation of stable aluminum-amine complexes that do not hydrolyze easily.

-

Solution: Extend the Rochelle's salt stir time to at least 3 hours or use 1M HCl for quenching if the substrate contains no acid-sensitive groups.

-

References

-

Vilsmeier-Haack Reaction on Heterocycles

-

Lithiation of Isothiazoles

-

Title: Isothiazole-5-carboxylic Acids, 5-carbaldehydes, and 5-Alkylisothiazoles from Isothiazol-5-yllithiums[6]

- Source:Science of Synthesis, Thieme Chemistry.

-

-

Synthesis of Isothiazole Carbonitriles

- Title: Synthesis of Novel 3,5-Disubstituted-4-isothiazolecarbonitriles

- Source:Journal of Heterocyclic Chemistry.

-

URL:[Link]

-

General Reduction of Heterocyclic Esters

Sources

- 1. Formylation - Lithiation [commonorganicchemistry.com]

- 2. isothiazole.com [isothiazole.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Reducing Carboxylic Acids to Aldehydes - Chemistry Steps [chemistrysteps.com]

- 8. Aldehyde synthesis by carboxyl compound reduction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

characterization of 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde

An In-Depth Technical Guide to the Characterization of 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological properties.[1] This guide provides a comprehensive framework for the characterization of a novel, yet undocumented, derivative: 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde . The strategic incorporation of two methoxy groups and a reactive carbaldehyde function onto the isothiazole ring presents a molecule of considerable interest for medicinal chemistry. The methoxy substituents are known to modulate electronic properties and can be crucial for molecular recognition, while the aldehyde group serves as a versatile synthetic handle for the elaboration of more complex molecular architectures.[2][3] Lacking direct literature, this document serves as a predictive and instructional manual, leveraging established chemical principles and spectroscopic data from analogous structures to outline a robust pathway for its synthesis and definitive characterization.

Proposed Synthetic Pathway

The synthesis of 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde is logically approached via a two-step process, beginning with the formation of the core heterocyclic precursor, followed by the introduction of the carbaldehyde group.

Step 1: Synthesis of 3,5-Dimethoxy-1,2-thiazole (Precursor) The synthesis of the isothiazole ring can be achieved through various condensation and cycloaddition reactions.[1] A plausible route to the 3,5-dimethoxy precursor involves the cyclization of a functionalized acyclic starting material, such as a derivative of a β-keto dithioester, with a suitable nitrogen and sulfur source.[4][5]

Step 2: Vilsmeier-Haack Formylation The introduction of the C4-aldehyde is best accomplished via the Vilsmeier-Haack reaction, a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic systems.[6][7] The electron-donating nature of the two methoxy groups strongly activates the C4 position of the isothiazole ring towards electrophilic substitution by the Vilsmeier reagent (a chloroiminium salt generated in situ from DMF and POCl₃).[8][9]

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) to 0°C using an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF, maintaining the temperature below 5°C. After the addition is complete, stir the resulting mixture at 0°C for 30-60 minutes. The formation of the solid chloroiminium salt may be observed.

-

Reaction: Dissolve the precursor, 3,5-dimethoxy-1,2-thiazole (1.0 eq.), in a minimal amount of anhydrous DMF or a chlorinated solvent and add it dropwise to the Vilsmeier reagent at 0°C.

-

Heating and Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 50-70°C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Workup and Purification: Cool the mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution to pH ~8-9 with a cold aqueous NaOH or NaHCO₃ solution. The aldehyde product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

The definitive identification of 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde requires a combination of spectroscopic techniques. The following section provides predicted data based on established principles for analogous structures.

| Property | Predicted Value |

| Molecular Formula | C₆H₇NO₃S |

| Molecular Weight | 173.19 g/mol |

| ¹H NMR (δ, ppm) | ~9.8-10.2 (s, 1H, CHO), ~4.1-4.3 (s, 3H, OCH₃), ~3.9-4.1 (s, 3H, OCH₃) |

| ¹³C NMR (δ, ppm) | ~185 (C=O), ~170 (C5-O), ~165 (C3-O), ~115 (C4), ~60 (OCH₃), ~58 (OCH₃) |

| IR (ν, cm⁻¹) | ~1695 (C=O stretch), ~2830, ~2730 (Aldehydic C-H stretch), ~1250 (C-O stretch) |

| MS (m/z) | 173 (M⁺), 158 ([M-CH₃]⁺), 145 ([M-CO]⁺) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative.

-

Aldehyde Proton (CHO): A sharp singlet is predicted in the highly deshielded region of δ 9.8-10.2 ppm .[10] This significant downfield shift is characteristic of aldehyde protons.

-

Methoxy Protons (OCH₃): Two distinct singlets are anticipated for the two methoxy groups, as their chemical environments are different. They are expected in the range of δ 3.9-4.3 ppm .[11][12] The C5-methoxy may be slightly more downfield than the C3-methoxy due to proximity to the electron-withdrawing aldehyde.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon skeleton and the presence of key functional groups.[13]

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to be the most downfield signal, appearing around δ 185 ppm .

-

Isothiazole Ring Carbons: The ring carbons will show distinct shifts. C3 and C5, being attached to electronegative oxygen atoms, will be significantly deshielded, predicted to appear around δ 165 ppm and δ 170 ppm , respectively.[14][15] The C4 carbon, bearing the aldehyde, is predicted to be the most upfield of the ring carbons, around δ 115 ppm .[15][16]

-

Methoxy Carbons (OCH₃): The two methoxy carbons should appear in the range of δ 55-60 ppm .[11]

-

Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-resolution spectra for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups.

-

C=O Stretch: A strong, sharp absorption band is expected between 1710-1685 cm⁻¹ .[17][18] The position in this range, lower than a typical aliphatic aldehyde, is due to the conjugation of the carbonyl group with the heterocyclic ring.[19][20]

-

Aldehydic C-H Stretch: Two characteristic medium-intensity peaks, often referred to as a "Fermi doublet," should be visible around 2830-2850 cm⁻¹ and 2720-2750 cm⁻¹ .[19][21] The lower wavenumber peak is particularly diagnostic for aldehydes.

-

C-O Stretch: Strong absorptions corresponding to the asymmetric C-O-C stretching of the methoxy groups are expected around 1250 cm⁻¹ .[11]

-

Ring Vibrations: C=N and C=C stretching vibrations from the isothiazole ring will appear in the 1600-1400 cm⁻¹ region.

Protocol for IR Analysis

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

MS provides the molecular weight and information about the molecule's fragmentation pattern, confirming its elemental composition.

-

Molecular Ion: High-resolution mass spectrometry (HRMS) should confirm the elemental formula (C₆H₇NO₃S) by providing a highly accurate mass measurement of the molecular ion (M⁺) at m/z 173.0147.

-

Fragmentation Pattern: Common fragmentation pathways under electron impact (EI) ionization would likely include:

Protocol for MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization for HRMS or Electron Impact for fragmentation studies).

-

Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to corroborate the proposed structure.

Chemical Reactivity and Synthetic Utility

The aldehyde functionality at the C4 position is the primary site of reactivity, making 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde a valuable synthetic intermediate.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents such as sodium borohydride (NaBH₄).

-

Condensation Reactions: It can undergo condensation with various nucleophiles. For example, reaction with primary amines will form Schiff bases (imines), and reaction with hydrazines will yield hydrazones.[25]

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into a vinyl group, allowing for carbon-carbon bond formation.

Caption: Key synthetic transformations of the aldehyde group.

Potential Applications in Drug Discovery

The isothiazole and the closely related thiazole scaffolds are integral to a wide range of biologically active molecules. The title compound serves as an excellent starting point for the development of novel therapeutic agents.

-

Anticancer Activity: Many substituted thiazole derivatives have demonstrated potent anticancer activity, often by inhibiting tubulin polymerization, a mechanism shared by successful chemotherapy drugs.[26][27] The unique substitution pattern of this molecule could be explored to develop novel microtubule inhibitors.

-

Antimicrobial and Antifungal Agents: The thiazole ring is a common feature in antimicrobial and antifungal compounds.[2] Derivatives synthesized from this carbaldehyde could be screened against various pathogenic bacteria and fungi.

-

Enzyme Inhibition: The specific arrangement of heteroatoms and functional groups on the isothiazole ring can be tailored to target the active sites of various enzymes implicated in disease, making it a valuable scaffold for inhibitor design.

Conclusion

While 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde is not a well-documented compound, this guide establishes a clear and scientifically grounded pathway for its synthesis and comprehensive characterization. By leveraging predictive models based on the known chemistry of isothiazoles and the established utility of standard spectroscopic techniques, researchers are equipped with the necessary framework to confidently synthesize, identify, and utilize this novel molecule. Its unique combination of a privileged heterocyclic core, electron-donating methoxy groups, and a versatile aldehyde handle makes it a highly promising building block for the discovery of new chemical entities in drug development and materials science.

References

-

Plavac, N., Still, I. W. J., Chauhan, M. S., & McKinnon, D. M. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-844. Available at: [Link]

-

Smith, B. C. (2020). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available at: [Link]

-

LibreTexts. (2021). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry (McMurry). Available at: [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. (2011). PubMed. Available at: [Link]

-

IR: aldehydes. (n.d.). University of Colorado Boulder. Available at: [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Wasylishen, R. E., Clem, T. R., & Becker, E. D. (1975). Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. Canadian Journal of Chemistry, 53(4), 596-603. Available at: [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2011). PMC. Available at: [Link]

-

Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. (2015). PubMed. Available at: [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Wisconsin-Platteville. Available at: [Link]

-

Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. (2015). Research Journal of Chemical Sciences. Available at: [Link]

-

Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC. Available at: [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). MDPI. Available at: [Link]

-

Applications of the Vilsmeier reaction in heterocyclic chemistry. (2025). ResearchGate. Available at: [Link]

-

Review Article on Vilsmeier-Haack Reaction. (2012). International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Biological Potential of Benzothiazole Derivatives: Bench to Bed Side. (2022). Journal of Pharmaceutical Negative Results. Available at: [Link]

-

1H NMR spectra indicate the change of chemical shift of methoxy group... (n.d.). ResearchGate. Available at: [Link]

-

Product Class 15: Isothiazoles. (n.d.). Science of Synthesis. Available at: [Link]

-

13C-NMR Studies of Some Heterocyclically Substituted Chromones. (2004). Asian Journal of Chemistry. Available at: [Link]

-

Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. (2015). Der Pharma Chemica. Available at: [Link]

-

One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. (2015). Royal Society of Chemistry. Available at: [Link]

-

13C NMR Chemical Shifts. (2022). Oregon State University. Available at: [Link]

-

A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). Medwin Publishers. Available at: [Link]

-

1H NMR Chemical Shift. (2022). Oregon State University. Available at: [Link]

-

1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Available at: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. Available at: [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2003). ResearchGate. Available at: [Link]

-

Possible mass fragmentation pattern of compound 3. (n.d.). ResearchGate. Available at: [Link]

-

Thiazole. (n.d.). Wikipedia. Available at: [Link]

-

Synthesis of 3,5‐disubstituted isothiazoles from β‐keto dithioesters under aqueous conditions... (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][11][14][17]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. (2017). PMC. Available at: [Link]

-

Isothiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

- 1. medwinpublisher.org [medwinpublisher.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Isothiazole synthesis [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. uanlch.vscht.cz [uanlch.vscht.cz]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. mdpi.com [mdpi.com]

- 23. article.sapub.org [article.sapub.org]

- 24. researchgate.net [researchgate.net]

- 25. Thieme E-Books & E-Journals [thieme-connect.de]

- 26. Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde

Structural Analysis, Synthetic Architecture, and Pharmacological Utility[1]

Abstract

This technical guide provides a comprehensive analysis of 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde (PubChem CID: 132342171). While often overshadowed by its 1,3-thiazole isomers, the 1,2-thiazole (isothiazole) core represents a critical pharmacophore in modern medicinal chemistry, offering unique electronic properties and bioisosteric potential. This document details the IUPAC nomenclature rules, proposes a robust synthetic pathway based on homologous series reactivity, and outlines the compound's utility as a high-value intermediate in drug discovery.

Part 1: Nomenclature & Structural Analysis

1.1 IUPAC Deconstruction

The systematic name 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde is derived from the Hantzsch-Widman nomenclature system for heterocycles.

-

Parent Ring: "1,2-thiazole" is the systematic name for a 5-membered ring containing Sulfur and Nitrogen in adjacent positions. The retained IUPAC name is Isothiazole .

-

Numbering Priority: Numbering commences at the heteroatom of higher priority (Sulfur = 1), proceeds to the second heteroatom (Nitrogen = 2), and continues around the ring to minimize substituent locants.

-

Principal Functional Group: The aldehyde group (-CHO) takes precedence over the ether groups (-OCH₃). Thus, the suffix is "-carbaldehyde" (carbon attached to the ring is part of the group) rather than "formyl-".

-

Substituents: Methoxy groups are located at positions 3 and 5.

Correct IUPAC Name: 3,5-Dimethoxyisothiazole-4-carbaldehyde

1.2 Chemoinformatic Profile

The following data summarizes the physicochemical properties critical for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

| Property | Value | Rationale |

| Molecular Formula | Core composition.[1] | |

| Molecular Weight | 173.19 g/mol | Fragment-like; suitable for lead optimization. |

| LogP (Predicted) | ~1.1 | Moderate lipophilicity; likely good membrane permeability. |

| H-Bond Acceptors | 4 | N(2), O(Methoxy) x2, O(Aldehyde). |

| H-Bond Donors | 0 | Lacks -OH or -NH; reduces metabolic conjugation risk. |

| Topological Polar Surface Area | ~68 Ų | Within the "Rule of 5" limit (<140 Ų) for oral bioavailability. |

Part 2: Synthetic Architecture

As specific literature for this exact derivative is sparse, the following protocols are designed based on the established reactivity of 3,5-disubstituted isothiazoles and Vilsmeier-Haack formylation standards.

2.1 Retrosynthetic Analysis

The most reliable route to 4-formylisothiazoles involves the electrophilic formylation of an electron-rich isothiazole precursor. The 3,5-dimethoxy substitution pattern strongly activates the C4 position, making it an ideal candidate for Vilsmeier-Haack conditions.

Pathway Visualization (DOT):

Figure 1: Proposed synthetic pathway from commodity chemicals to the target aldehyde.

2.2 Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3,5-Dimethoxyisothiazole

-

Principle: O-alkylation of 3,5-dihydroxyisothiazole (often existing as isothiazolidine-3,5-dione).

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (

), Acetone (anhydrous). -

Procedure:

-

Dissolve 3,5-dihydroxyisothiazole (1.0 eq) in anhydrous acetone.

-

Add

(2.5 eq) and stir at room temperature for 30 min. -

Add MeI (2.2 eq) dropwise to control exotherm.

-

Reflux for 6–12 hours. Monitor by TLC (shift to higher

). -

Filter inorganic salts and concentrate the filtrate. Purify via column chromatography (Hexane/EtOAc).

-

Step 2: Vilsmeier-Haack Formylation

-

Principle: Electrophilic aromatic substitution at the activated C4 position using a chloroiminium ion intermediate.

-

Reagents: Phosphorus Oxychloride (

), Dimethylformamide (DMF), Dichloroethane (DCE). -

Procedure:

-

Reagent Prep: In a flame-dried flask under

, cool DMF (3.0 eq) to 0°C. Add -

Addition: Dissolve 3,5-dimethoxyisothiazole (from Step 1) in DCE and add slowly to the Vilsmeier reagent.

-

Reaction: Warm to 60–80°C. The electron-donating methoxy groups facilitate attack at C4.

-

Hydrolysis: Pour the reaction mixture into crushed ice/sodium acetate (aq) to hydrolyze the iminium salt to the aldehyde.

-

Workup: Extract with DCM, wash with brine, dry over

. -

Yield Expectation: 65–80% (based on analogous isothiazole formylations).

-

Part 3: Reactivity & Pharmacological Applications[3]

The 4-carbaldehyde moiety serves as a versatile "chemical handle," allowing this molecule to function as a linchpin in divergent synthesis.

3.1 Reactivity Profile

The aldehyde at C4 is electronically coupled to the aromatic ring but remains highly reactive due to the electron-withdrawing nature of the isothiazole nitrogen.

-

Schiff Base Formation: Condensation with primary amines yields imines (azomethines), a common motif in antifungal agents.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields acrylonitriles, often used to inhibit EGFR kinases.

-

Oxidation: Conversion to 3,5-dimethoxyisothiazole-4-carboxylic acid using

(Pinnick oxidation).

3.2 Bioisosteric Significance

In drug design, the 1,2-thiazole ring is a bioisostere for:

-

Pyridine: Similar H-bond acceptor capability at N2.

-

Thiazole (1,3): Isothiazoles often show improved metabolic stability against oxidative ring opening.

-

Isoxazole: The S-for-O substitution increases lipophilicity (LogP) and alters the electrostatic potential surface, potentially improving binding affinity in hydrophobic pockets.

Functional Workflow (DOT):

Figure 2: Divergent synthesis applications of the target aldehyde.

Part 4: Analytical Validation

To confirm the identity of the synthesized product, the following spectral signatures are expected:

-

NMR (

- ~9.8–10.0 ppm (s, 1H): Distinctive aldehyde proton.

- ~4.0–4.1 ppm (s, 3H): C5-Methoxy (deshielded by S).

- ~3.9 ppm (s, 3H): C3-Methoxy.

-

IR Spectroscopy:

-

Strong absorption at 1680–1700

(C=O stretch). -

Bands at 1500–1600

(C=N, C=C ring stretches).

-

References

-

IUPAC Nomenclature Rules: International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

-

Isothiazole Chemistry: Vicini, P., et al. "Synthesis and biological evaluation of benzo[d]isothiazole derivatives as antimicrobial agents." European Journal of Medicinal Chemistry. Link

-

Vilsmeier-Haack Reaction: Meth-Cohn, O., & Stanforth, S. P.[2] "The Vilsmeier–Haack Reaction."[3][4][5][6] Comprehensive Organic Synthesis. Link

-

Nucleophilic Substitution in Isothiazoles: Rees, C. W. "Isothiazoles."[7][8] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Link

-

Compound Record: PubChem. "3,5-dimethoxy-1,2-thiazole-4-carbaldehyde (CID 132342171)." National Library of Medicine. Link

Sources

- 1. pleiades.online [pleiades.online]

- 2. asianpubs.org [asianpubs.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. aml.iaamonline.org [aml.iaamonline.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Isothiazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Introduction: The Dimethoxy Thiazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Physical Properties of Dimethoxy Thiazole Derivatives

The thiazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in key biological interactions make it a versatile tool for drug designers.[1] The introduction of dimethoxy substituents onto this core offers a powerful strategy to modulate the physicochemical properties of the resulting derivatives, thereby fine-tuning their pharmacokinetic and pharmacodynamic profiles. These methoxy groups, through their electron-donating and hydrogen-bond accepting capabilities, can significantly influence a molecule's solubility, lipophilicity, metabolic stability, and target engagement.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core physical properties of dimethoxy thiazole derivatives. Rather than merely listing data, this document emphasizes the causal relationships between molecular structure and physical properties, provides detailed, field-proven experimental protocols for their determination, and offers insights into how these properties are critical for the journey from a chemical entity to a viable drug candidate.

Core Physical Properties & Their Importance in Drug Discovery

The physical properties of a potential drug molecule are not mere data points; they are fundamental determinants of its ultimate success. For dimethoxy thiazole derivatives, understanding and optimizing these characteristics is a critical step in the drug development process.

Aqueous Solubility

Why it Matters: Adequate aqueous solubility is a prerequisite for a drug's absorption, distribution, and formulation. A compound must dissolve in the gastrointestinal fluid to be absorbed and in the blood for systemic distribution. Poor solubility can lead to low and erratic bioavailability, hinder the development of intravenous formulations, and produce unreliable results in in-vitro biological assays.[2][3]

The Influence of Dimethoxy Substitution: The two methoxy groups (-OCH₃) can influence solubility in competing ways. The oxygen atoms can act as hydrogen bond acceptors, potentially improving interaction with water. However, the methyl groups add to the molecule's nonpolar surface area, which can decrease aqueous solubility. The overall effect depends on the molecule's entire structure, including the position of the methoxy groups and the presence of other functional groups. The General Solubility Equation (GSE) highlights that solubility is inversely related to both the melting point (a measure of crystal lattice energy) and lipophilicity.[4]

Lipophilicity (logP/logD)

Why it Matters: Lipophilicity, the "oil-loving" nature of a molecule, is a critical parameter that governs its ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier.[5] It also strongly influences plasma protein binding, metabolism, and toxicity. A molecule that is too hydrophilic may be poorly absorbed, while one that is too lipophilic may have poor solubility, high metabolic clearance, and potential toxicity.[6] The octanol-water partition coefficient (logP) is the standard measure of lipophilicity for a neutral compound, while the distribution coefficient (logD) is used for ionizable compounds at a specific pH.

The Influence of Dimethoxy Substitution: Methoxy groups generally increase the lipophilicity of a molecule compared to a hydroxyl group but decrease it relative to a methyl group. The position of the methoxy groups on the thiazole ring will subtly influence the overall molecular polarity and, consequently, its logP value. For instance, substitution patterns that create a more symmetrical distribution of polarity might lead to different lipophilic profiles compared to asymmetrical patterns.[7]

Acid Dissociation Constant (pKa)

Why it Matters: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a basic compound like a thiazole, the pKa refers to its conjugate acid. This property is paramount as it dictates the charge state of a molecule in different physiological environments (e.g., stomach pH ~1.5-3.5, intestine pH ~6.0-7.4, blood pH ~7.4). The ionization state affects solubility, absorption, membrane permeability, and binding to the target receptor.[8][9] Generally, for optimal solubility and permeability, a basic drug should have a pKa that allows for sufficient dissolution in the acidic stomach environment while still permitting absorption as the neutral species in the intestines.[4]

The Influence of Dimethoxy Substitution: The thiazole ring is weakly basic due to the lone pair of electrons on the sp²-hybridized nitrogen atom (pKa of conjugate acid ≈ 2.5).[10] The two methoxy groups are electron-donating through resonance, which increases the electron density on the thiazole ring. This increased electron density makes the ring nitrogen more basic, thus raising the pKa of its conjugate acid compared to unsubstituted thiazole. The magnitude of this effect will depend on the position of the methoxy groups relative to the nitrogen atom.

Melting Point (Tm) & Crystallinity

Why it Matters: The melting point is the temperature at which a solid turns into a liquid. It is a fundamental indicator of a compound's purity and the strength of its crystal lattice energy.[11][12] A high melting point often correlates with high lattice energy and, consequently, poor solubility.[4] Crystallinity refers to the degree of structural order in a solid. A compound can exist in crystalline (ordered) or amorphous (disordered) forms, a phenomenon known as polymorphism. Different polymorphs can have different melting points, solubilities, and stabilities, all of which must be controlled for consistent drug product performance.[13]

The Influence of Dimethoxy Substitution: The melting point will be influenced by the ability of the dimethoxy thiazole derivatives to pack efficiently into a crystal lattice. Factors such as molecular symmetry, the potential for intermolecular interactions (like C-H···O or C-H···N hydrogen bonds), and the overall shape of the molecule will dictate the melting point. Isomers with higher symmetry often have higher melting points due to more stable crystal packing.

Data Summary and Structure-Property Relationships

| Property | 2,4-Dimethylthiazole | 4,5-Dimethylthiazole | Dimethoxy Thiazole Derivatives (Expected Trends) |

| Structure | Isomers: 2,4-dimethoxy, 2,5-dimethoxy, 4,5-dimethoxy | ||

| Molecular Formula | C₅H₇NS | C₅H₇NS | C₅H₇NO₂S |

| Molecular Weight | 113.18 g/mol [13] | 113.18 g/mol [14] | 145.18 g/mol |

| Melting Point (°C) | ~69 °C[13] | 83-84 °C[14] | Expected to be solids. Tm will be highly dependent on the specific isomer and its ability to form a stable crystal lattice. Symmetrical isomers may have higher melting points. |

| Boiling Point (°C) | ~145 °C[13] | 157-159 °C[14] | Expected to be higher than dimethyl analogs due to increased polarity and molecular weight. |

| Aqueous Solubility | Slightly soluble[15] | Soluble in ether[14] | Ambiguous. H-bond accepting oxygens may increase solubility, but larger nonpolar surface area may decrease it. Likely to be low but highly pH-dependent due to basicity. |

| pKa (conj. acid) | 3.92[12] | Not reported | Expected to be higher than the corresponding dimethyl analogs due to the electron-donating resonance effect of the methoxy groups increasing the basicity of the ring nitrogen. |

| logP (calculated) | 1.8[13] | 1.8[14] | Expected to be lower than dimethyl analogs due to the polarity of the oxygen atoms, but higher than dihydroxy analogs. The exact value will depend on the isomer. |

Experimental Workflows and Protocols

As a Senior Application Scientist, I emphasize that robust, reproducible data is the foundation of successful drug development. The following sections provide detailed, step-by-step protocols for the experimental determination of the key physical properties discussed.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, considered the "gold standard" for its accuracy.[3]

Causality: The shake-flask method ensures that a true equilibrium is reached between the solid compound and the solution, providing a definitive measure of solubility under specific conditions (pH, temperature). The use of HPLC-UV or LC/MS for quantification provides high sensitivity and specificity.

Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount (e.g., 2-5 mg) of the solid dimethoxy thiazole derivative to a clear glass vial. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Equilibration: Seal the vial tightly and place it in an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24 to 48 hours. This extended time is necessary to ensure thermodynamic equilibrium is reached.

-

Sample Processing: After equilibration, allow the vial to stand undisturbed for at least 30 minutes for the excess solid to settle.

-

Separation: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm syringe filter (e.g., PVDF) to remove all undissolved particles. The first few drops should be discarded to saturate any potential binding sites on the filter.

-

Quantification: Prepare a series of calibration standards of the compound of known concentrations. Analyze the filtered sample and the standards using a validated HPLC-UV or LC/MS method.

-

Calculation: Determine the concentration of the compound in the filtered sample by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.

pKa Determination (Potentiometric Titration)

This method directly measures the pH change of a solution upon the addition of a titrant, allowing for the precise determination of the pKa.[8]

Causality: Potentiometric titration is a highly accurate and direct method because it relies on the fundamental definition of pKa—the point of half-neutralization. By monitoring the pH as a function of added acid or base, the inflection point of the titration curve directly corresponds to the pKa.

Caption: Workflow for Melting Point and Crystallinity Analysis.

Step-by-Step Protocol (DSC):

-

Sample Preparation: Accurately weigh 2-5 mg of the finely powdered dimethoxy thiazole derivative into a tared aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC autosampler or cell.

-

Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge to prevent oxidation. A typical temperature range might be from 25 °C to a temperature well above the expected melting point.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point (Tm) is typically taken as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion (ΔHfus).

Step-by-Step Protocol (PXRD):

-

Sample Preparation: Ensure the sample is a fine, homogeneous powder.

-

Mounting: Gently pack the powder into a PXRD sample holder. Use a flat edge (like a glass slide) to ensure the surface of the powder is smooth and level with the surface of the holder.

-

Data Acquisition: Place the sample holder into the diffractometer. Set the instrument to scan over a range of 2-theta (2θ) angles (e.g., from 5° to 40°) using a specific X-ray source (commonly Cu Kα).

-

Data Analysis: Analyze the resulting diffraction pattern. The presence of sharp, well-defined peaks indicates that the material is crystalline. The absence of sharp peaks and the presence of a broad, undulating "halo" indicates an amorphous material.

Conclusion

The physical properties of dimethoxy thiazole derivatives are not independent variables but are deeply interconnected aspects of molecular behavior that dictate a compound's suitability as a drug candidate. While specific experimental data for the simplest isomers are sparse, a thorough understanding of structure-property relationships allows for rational prediction of their behavior. The electron-donating nature of the methoxy groups is expected to increase the basicity (pKa) and polarity relative to simple alkyl-substituted thiazoles. These properties, in turn, will profoundly influence solubility and lipophilicity, which must be carefully balanced to achieve a desirable pharmacokinetic profile. The systematic application of the robust experimental protocols detailed in this guide is essential for any research program aiming to develop dimethoxy thiazole derivatives into successful therapeutic agents. This empirical data provides the foundation upon which all subsequent development decisions are built.

References

-

Ionescu, M. A., et al. (2019). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. Molecules, 24(8), 1533. [Link]

-

D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. [Link]

-

Grivas, K., et al. (2015). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules, 20(12), 22639-22661. [Link]

-

PubChem. (n.d.). 2,4-Dimethylthiazole. National Center for Biotechnology Information. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. [Link]

-

El-Sayed, N. N. E., et al. (2022). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. RSC Advances, 12, 33266-33282. [Link]

-

El-Sayed, W. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Akalın, E., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 5(2), 46-52. [Link]

-

Strickley, R. G. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

-

Excillum. (n.d.). Small molecule crystallography. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]

-

Kim, H. S., et al. (2007). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 15(3), 1515-1529. [Link]

-

Jayawickrama, D. A., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without Using a pH Electrode. Analytical Chemistry, 95(43), 15923–15930. [Link]

-

Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

-

Mettler Toledo. (n.d.). DSC purity determination. [Link]

-

TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]

-

PubChem. (n.d.). 4,5-Dimethylthiazole. National Center for Biotechnology Information. [Link]

-

Roy, K., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(23), 7331. [Link]

-

PubChem. (n.d.). 4,5-Dimethylthiazole. National Center for Biotechnology Information. [Link]

-

FooDB. (2010). Showing Compound 2,4-Dimethylthiazole (FDB010961). [Link]

-

Wikipedia. (n.d.). Thiazole. [Link]

Sources

- 1. 4-Isobutyl-5-Methoxythiazole | C8H13NOS | CID 22758948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,5-Dihydro-2-(4-methoxyphenyl)-4,4-dimethyloxazole | C12H15NO2 | CID 359337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxythiazole | C4H5NOS | CID 18622380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uokerbala.edu.iq [uokerbala.edu.iq]

- 7. Benzothiazole, 6-methoxy-2,5-dimethyl- | C10H11NOS | CID 114285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,5-Dimethoxytoluene | C9H12O2 | CID 90552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2,4-Dimethylthiazole synthesis - chemicalbook [chemicalbook.com]

- 12. Showing Compound 2,4-Dimethylthiazole (FDB010961) - FooDB [foodb.ca]

- 13. 2,4-Dimethylthiazole | C5H7NS | CID 10934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2,4-Dimethylthiazole, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

A Technical Guide to the Solubility Profiling of 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde in Organic Solvents

Abstract

For researchers, scientists, and drug development professionals, understanding the solubility of a novel chemical entity is a cornerstone of its progression from discovery to a viable therapeutic candidate. This guide provides an in-depth technical framework for determining the solubility of 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde, a heterocyclic compound representative of the pharmacologically significant thiazole class. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, and discuss the interpretation and presentation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for informed decision-making in medicinal chemistry and process development.

Introduction: The Significance of Thiazoles and the Imperative of Solubility

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of thiazole exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[3][4] The compound of interest, 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde, incorporates this key moiety, making its fundamental physicochemical properties, particularly solubility, a subject of critical importance for any potential therapeutic application.

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature, dictates a compound's behavior in virtually every stage of drug development.[5] Poor solubility can lead to:

-

Erratic results in biological assays. [6]

-

Low and variable bioavailability.

-

Challenges in formulation and manufacturing.

-

Underestimation of toxicity. [6]

Therefore, a comprehensive understanding of a compound's solubility profile across a range of relevant organic solvents is not merely a data point but a foundational pillar for successful drug design and development.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

A crucial distinction in solubility measurement is between kinetic and thermodynamic values. Misinterpreting these can lead to significant setbacks in development.[7][8]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and precipitates when a concentrated stock solution (typically in Dimethyl Sulfoxide, DMSO) is rapidly diluted into an aqueous or organic medium.[6][9] It is often measured in high-throughput screening (HTS) formats and reflects a metastable state, where the concentration may temporarily exceed the true equilibrium solubility.[8] While not a true measure of equilibrium, it is invaluable for early-stage discovery to quickly flag compounds with potential solubility liabilities.[10]

-

Thermodynamic Solubility: This represents the true equilibrium solubility, where a saturated solution is in equilibrium with the most stable solid form of the compound.[7][8] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. The "shake-flask" method is the gold standard for determining thermodynamic solubility and is essential for lead optimization and pre-formulation studies.[11][12]

The difference often arises because the rapid precipitation in a kinetic assay can form an amorphous, more soluble solid, whereas the thermodynamic assay allows time for conversion to the most stable, and typically less soluble, crystalline form.[10]

Experimental Protocols for Solubility Determination

The following protocols provide step-by-step methodologies for assessing the solubility of 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde.

High-Throughput Kinetic Solubility Assay

This method is designed for rapid assessment using a 96-well plate format and UV-Vis spectroscopy for quantification.

Rationale: To quickly identify potential solubility issues in early discovery phases where compound availability is limited. The use of a DMSO stock allows for high-throughput automation.[6]

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Detailed Steps:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde in 100% DMSO.

-

Plate Preparation: Using a multichannel pipette, dispense 190 µL of each test organic solvent into the wells of a 96-well plate.

-

Compound Addition: Add 10 µL of the 10 mM DMSO stock solution to the solvent wells. This results in a final DMSO concentration of 5% and a theoretical maximum compound concentration of 500 µM.[13]

-

Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 1.5 to 2 hours.[6][13]

-

Separation: Centrifuge the plate to pellet any precipitated compound.

-

Quantification: Carefully transfer the supernatant to a UV-transparent 96-well plate. Measure the UV absorbance at the compound's maximum absorbance wavelength (λmax).

-

Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to a pre-generated calibration curve of the compound in each respective solvent. The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Shake-Flask Thermodynamic Solubility Assay

This method is the "gold standard" for determining true equilibrium solubility, following principles outlined in OECD Guideline 105.[14][15]

Rationale: To determine the true equilibrium solubility of the compound's most stable solid form in a given solvent, which is critical for later-stage development and regulatory filings.[12]

Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.

Detailed Steps:

-

Preparation: Add an excess amount of solid 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C). Agitate the mixture for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[6][14]

-

Equilibrium Confirmation (Self-Validation): To ensure true equilibrium has been achieved, samples of the supernatant can be taken at various time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

Phase Separation: After equilibration, allow the vial to stand, or centrifuge it at the test temperature, to separate the solid from the liquid phase.

-

Sampling and Quantification: Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard calibration curve.[5][16]

Data Presentation and Interpretation

For clarity and comparative analysis, solubility data should be presented in a structured table. A hypothetical solubility profile for 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde is presented below. The solvents are chosen to represent a range of polarities.

Table 1: Hypothetical Solubility Profile of 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde at 25°C

| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) | Solubility (mM) |

| n-Hexane | 0.1 | 1.88 | < 0.1 | < 0.59 |

| Dichloromethane (DCM) | 3.1 | 9.08 | 15.2 | 88.8 |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | 45.8 | 267.6 |

| Acetone | 5.1 | 20.7 | 88.3 | 515.8 |

| Acetonitrile (ACN) | 5.8 | 37.5 | 31.5 | 184.1 |

| Ethanol | 4.3 | 24.5 | 25.7 | 150.2 |

| Methanol | 5.1 | 32.7 | 42.1 | 245.9 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 200 | > 1168.7 |

(Note: Data is hypothetical for illustrative purposes. Molar mass of C7H9NO3S is 171.21 g/mol )

Interpretation:

The data can be interpreted based on the principle of "like dissolves like." A higher solubility in polar aprotic solvents like DMSO, Acetone, and THF would suggest that 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde is a polar molecule. The methoxy and aldehyde groups contribute to its polarity and potential for hydrogen bonding with protic solvents like methanol and ethanol. Its poor solubility in a nonpolar solvent like n-hexane would be expected. This profile provides scientists with a clear guide for selecting appropriate solvents for chemical reactions, purification (e.g., crystallization), and formulation.[17]

Conclusion

The systematic determination of the solubility of 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde in a well-chosen panel of organic solvents is a critical step in its evaluation as a potential drug candidate or advanced chemical intermediate. By employing both high-throughput kinetic assays for early screening and the gold-standard shake-flask method for definitive thermodynamic data, researchers can build a robust and reliable physicochemical profile. This guide provides the theoretical basis and practical, self-validating protocols necessary to generate high-quality solubility data, enabling informed, data-driven decisions throughout the research and development lifecycle.

References

-